Cas no 1409964-70-0 (1-Chloro-4-ethoxy-6-methoxyisoquinoline)

1-Chloro-4-ethoxy-6-methoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-4-ethoxy-6-methoxyIsoquinoline
- XUSFLJOHOUJCBP-UHFFFAOYSA-N
- Isoquinoline, 1-chloro-4-ethoxy-6-methoxy-
- 1-Chloro-4-ethoxy-6-methoxyisoquinoline
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- Inchi: 1S/C12H12ClNO2/c1-3-16-11-7-14-12(13)9-5-4-8(15-2)6-10(9)11/h4-7H,3H2,1-2H3
- InChI Key: XUSFLJOHOUJCBP-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(=CC=2C(=CN=1)OCC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 227
- Topological Polar Surface Area: 31.4
1-Chloro-4-ethoxy-6-methoxyisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223398-1g |
1-Chloro-4-ethoxy-6-methoxyisoquinoline |
1409964-70-0 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM223398-1g |
1-Chloro-4-ethoxy-6-methoxyisoquinoline |
1409964-70-0 | 95% | 1g |
$809 | 2021-08-04 | |
Alichem | A189009480-1g |
1-Chloro-4-ethoxy-6-methoxyisoquinoline |
1409964-70-0 | 95% | 1g |
947.44 USD | 2021-06-01 |
1-Chloro-4-ethoxy-6-methoxyisoquinoline Related Literature
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 1-Chloro-4-ethoxy-6-methoxyisoquinoline
Professional Introduction to 1-Chloro-4-ethoxy-6-methoxyisoquinoline (CAS No. 1409964-70-0)
1-Chloro-4-ethoxy-6-methoxyisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1409964-70-0, is a structurally significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This isoquinoline derivative, characterized by its chloro, ethoxy, and methoxy substituents, exhibits a unique molecular framework that positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its biological activity and versatility in drug design. Compounds belonging to this class have demonstrated potential in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The presence of electron-withdrawing and electron-donating groups in 1-Chloro-4-ethoxy-6-methoxyisoquinoline influences its electronic properties and reactivity, making it a valuable intermediate for synthesizing more complex molecules with tailored biological activities.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their reported pharmacological effects. Specifically, modifications at the 1-position (chloro-substituent), 4-position (ethoxy-substituent), and 6-position (methoxy-substituent) of the isoquinoline core have been extensively studied for their impact on biological efficacy. The chloro group, in particular, is known to enhance binding affinity to target enzymes and receptors, while the ethoxy and methoxy groups contribute to metabolic stability and solubility profiles.
Current advancements in computational chemistry and molecular modeling have facilitated the rational design of isoquinoline-based drugs. 1-Chloro-4-ethoxy-6-methoxyisoquinoline serves as a key intermediate in these studies, allowing researchers to explore its potential as a scaffold for developing novel therapeutics. For instance, virtual screening techniques have been employed to identify binding interactions between this compound and biologically relevant targets such as kinases and transcription factors.
The synthesis of 1-Chloro-4-ethoxy-6-methoxyisoquinoline involves multi-step organic transformations that highlight the compound's synthetic utility. Key synthetic strategies include Friedel-Crafts alkylation followed by functional group interconversions to introduce the chloro, ethoxy, and methoxy moieties at specific positions. These synthetic pathways are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research.
One of the most compelling aspects of 1-Chloro-4-ethoxy-6-methoxyisoquinoline is its potential application in modulating cellular signaling pathways. Isoquinoline derivatives have been shown to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in inflammatory responses. The structural features of this compound may enable it to selectively inhibit these enzymes without causing off-target effects, thereby offering a therapeutic edge over existing treatments.
Furthermore, preclinical studies have begun to explore the pharmacokinetic properties of 1-Chloro-4-ethoxy-6-methoxyisoquinoline. These studies aim to assess its absorption, distribution, metabolism, excretion (ADME) profile, which is critical for determining its suitability for clinical translation. Preliminary data suggest that the compound exhibits reasonable bioavailability and metabolic stability, making it a viable candidate for further development.
The growing interest in natural product-inspired drug discovery has also positioned 1-Chloro-4-ethoxy-6-methoxyisoquinoline as a compound of interest. Many bioactive isoquinolines are derived from plant sources or microbial metabolites, highlighting the importance of natural products in medicinal chemistry. By leveraging synthetic biology and biosynthetic engineering techniques, researchers can modify natural scaffolds like 1-Chloro-4-ethoxy-6-methoxyisoquinoline to enhance their pharmacological properties while maintaining structural integrity.
Future directions in the study of 1-Chloro-4-ethoxy-6-methoxyisoquinoline may include exploring its role in treating neurodegenerative diseases. Isoquinoline derivatives have shown promise in models of Alzheimer's disease and Parkinson's disease by modulating cholinergic systems and antioxidant defenses. Investigating these mechanisms could open new avenues for therapeutic intervention.
In conclusion,1-Chloro-4-ethoxy-6-methoxyisoquinoline (CAS No. 1409964-70-0) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies for this class of compounds,1-Chloro-4 ETHOXY - 6 METHOXYISOQUINOLINE is poised to play an increasingly significant role in medicinal chemistry and drug development pipelines.
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